H-Dab(Z)-OH
Overview
Description
H-Dab(Z)-OH, is a complex organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of an amino group, a butanoic acid backbone, and a phenylmethoxycarbonyl group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of H-Dab(Z)-OH, involves several steps. One common method includes the protection of the amino group using a phenylmethoxycarbonyl (Cbz) group, followed by the formation of the butanoic acid backbone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
H-Dab(Z)-OH, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
H-Dab(Z)-OH, has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of H-Dab(Z)-OH, involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
H-Dab(Z)-OH, can be compared with similar compounds such as:
Butanoic acid, 4-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-: This compound has a similar structure but with additional acetyl groups.
Butanoic acid, 4,4-difluoro-2-[[(phenylmethoxy)carbonyl]amino]-: This compound contains difluoro groups, which alter its chemical properties.
Butanoic acid, 4-amino-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2S)-: This compound is a methyl ester derivative with similar functional groups.
The uniqueness of this compound, lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFDIECLEXOBAG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693279 | |
Record name | (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2130-77-0 | |
Record name | (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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